Home > Products > Screening Compounds P67932 > Nazartinib mesylate trihydrate
Nazartinib mesylate trihydrate - 1784778-10-4

Nazartinib mesylate trihydrate

Catalog Number: EVT-12906797
CAS Number: 1784778-10-4
Molecular Formula: C27H41ClN6O8S
Molecular Weight: 645.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nazartinib mesylate trihydrate is a novel compound primarily classified as an epidermal growth factor receptor (EGFR) inhibitor. It is designed to target specific mutations in the EGFR gene, which are often implicated in various forms of cancer, particularly non-small cell lung cancer (NSCLC). The compound is of significant interest due to its potential therapeutic benefits for patients with EGFR mutant cancers, especially those resistant to existing treatments.

Source and Classification

Nazartinib mesylate trihydrate is derived from the compound N-(7-chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzimidazol-2-yl)-2-methylisonicotinamide, which can exist in various salt forms, including the mesylate salt. This specific form is noted for its improved stability and solubility compared to other forms of the compound, making it more suitable for pharmaceutical applications .

Classification:
  • Type: Antineoplastic agent
  • Target: Epidermal growth factor receptor (EGFR)
  • Indication: Non-small cell lung cancer and other EGFR-mutant cancers
Synthesis Analysis

Methods and Technical Details

The synthesis of Nazartinib mesylate trihydrate involves several steps that include the formation of the core structure followed by salt formation with methanesulfonic acid. The synthesis can be performed using standard organic chemistry techniques such as:

  1. Formation of the azepane ring: Utilizing appropriate reagents to achieve cyclization.
  2. Introduction of substituents: Using specific coupling reactions to attach the dimethylamino group and other functional groups.
  3. Salt formation: Reacting the free base form with methanesulfonic acid to yield the mesylate salt.

The process is optimized for yield and purity, ensuring that the final product maintains its desired physicochemical properties .

Molecular Structure Analysis

Structure and Data

Nazartinib mesylate trihydrate has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The molecular formula can be represented as follows:

C20H24ClN5O3S3H2OC_{20}H_{24}ClN_{5}O_{3}S\cdot 3H_{2}O

Key Structural Features:

  • Chlorine atom: Enhances binding affinity to the EGFR.
  • Dimethylamino group: Contributes to solubility and bioavailability.
  • Mesylate moiety: Improves stability and facilitates formulation .
Chemical Reactions Analysis

Reactions and Technical Details

Nazartinib mesylate trihydrate undergoes various chemical reactions relevant to its stability and efficacy:

  1. Degradation Studies: Stability studies indicate that the compound degrades under extreme pH conditions or elevated temperatures, necessitating careful formulation strategies.
  2. Solubility Tests: The mesylate form exhibits enhanced solubility in aqueous media, which is critical for oral bioavailability .

Notable Reactions:

  • Hydrolysis in acidic conditions leading to degradation.
  • Salt formation with methanesulfonic acid, crucial for pharmaceutical applications.
Mechanism of Action

Process and Data

Nazartinib functions primarily as an EGFR inhibitor by binding to the ATP-binding site of the receptor, preventing its activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells harboring EGFR mutations.

Mechanistic Insights:

  • Inhibition of Phosphorylation: By blocking ATP binding, Nazartinib prevents phosphorylation events necessary for signal transduction.
  • Selectivity for Mutant Forms: The compound shows preferential activity against specific EGFR mutations, including T790M, which are known to confer resistance to first-generation inhibitors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water due to the mesylate salt form
  • Stability: More stable than free base forms under standard storage conditions.

Chemical Properties

  • Melting Point: Approximately 170.1 °C for crystalline forms.
  • pH Stability Range: Sensitive to extreme pH levels; optimal stability observed around neutral pH .
Applications

Scientific Uses

Nazartinib mesylate trihydrate is primarily utilized in clinical settings for treating patients with non-small cell lung cancer exhibiting EGFR mutations. Its development aims at providing an effective treatment option for patients who have shown resistance to existing therapies such as gefitinib or erlotinib.

Research Implications:

  • Ongoing clinical trials are assessing its efficacy against various EGFR mutations.
  • Potential applications extend beyond NSCLC to other cancers associated with EGFR dysregulation .

Properties

CAS Number

1784778-10-4

Product Name

Nazartinib mesylate trihydrate

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid;trihydrate

Molecular Formula

C27H41ClN6O8S

Molecular Weight

645.2 g/mol

InChI

InChI=1S/C26H31ClN6O2.CH4O3S.3H2O/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4;;;/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4);3*1H2/b11-7+;;;;/t20-;;;;/m1..../s1

InChI Key

HCKBCMVQGLVGEA-ZBFDXWMPSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.